Tryptamine und Derivate
Tryptamines and their derivatives are a class of alkaloid compounds that play significant roles in various biological processes, particularly in the central nervous system (CNS). These compounds are characterized by a core structure consisting of an indole ring fused to a pyrrole ring. The most well-known tryptamine is L-tryptophan, one of the essential amino acids.
Derivatives of tryptamines often include substitutions at various positions on the indole and pyrrole rings, such as methyl groups or hydroxyl groups, which can alter their pharmacological properties. Notable examples include melatonin (N-acetyl-5-methoxytryptamine) and psilocybin (psilocin's prodrug form), both of which are known for their psychoactive effects.
In the pharmaceutical industry, tryptamines and their derivatives have been used to develop a wide range of drugs targeting various neurological disorders. For instance, certain antidepressants like fluoxetine contain structural elements reminiscent of tryptamine derivatives. Additionally, these compounds hold promise in treating conditions such as depression, anxiety, and even some forms of chronic pain.
Due to their complex structures and diverse biological activities, research into tryptamines continues to be a dynamic field in both academic and industrial settings.

Struktur | Chemischer Name | CAS | MF |
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3-(1,2-dimethyl-1H-indol-3-yl)propan-1-amine | 30439-75-9 | C13H18N2 |
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2-(4-Fluoro-1H-indol-3-yl)ethanamine | 467452-26-2 | C10H11FN2 |
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5,6-dihydro-4H-Pyrrolo[3,2,1-ij]quinoline-1-propanamine | 586336-42-7 | C14H18N2 |
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2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | 1079-44-3 | C12H16N2 |
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2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanaminium chloride | 5376-34-1 | C13H19ClN2O3 |
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1H-Indole, 2-ethyl-3-[2-(3-ethyl-1-piperidinyl)ethyl]-, (S)- | 20785-62-0 | C19H28N2 |
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(S)-beta-Amino-3-2-(dimethylamino)ethyl-1H-indole-5-propanol | 139264-69-0 | C15H23N3O |
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WAY-181187 | 554403-49-5 | C15H13N4O2S2Cl |
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N-ethyl-2-(1H-indol-3-yl)ethanamine | 61-53-0 | C12H16N2 |
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5-Benzyloxytryptamine hydrochloride | 52055-23-9 | C17H19ClN2O |
Verwandte Literatur
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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